Tert-butyl 6-chloro-5-(2-hydroxyethyl)pyrimidin-4-YL(2-fluoro-4-(methylsulfonyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-chloro-5-(2-hydroxyethyl)pyrimidin-4-yl2-fluoro-4-(methylsulfonyl)phenylcarbamate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-chloro-5-(2-hydroxyethyl)pyrimidin-4-yl2-fluoro-4-(methylsulfonyl)phenylcarbamate typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between appropriate precursors under controlled conditions.
Introduction of the Hydroxyethyl Group: This step may involve the use of ethylene oxide or a similar reagent to introduce the hydroxyethyl group.
Formation of the Carbamate Group: This step involves the reaction of the intermediate with tert-butyl isocyanate.
Introduction of the Fluoro and Methylsulfonyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Hydrolysis: The carbamate group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide or other nucleophiles.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives.
Hydrolysis: Formation of the corresponding alcohol and amine.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
In biological research, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 6-chloro-5-(2-hydroxyethyl)pyrimidin-4-yl2-fluoro-4-(methylsulfonyl)phenylcarbamate involves its interaction with specific molecular targets. These may include enzymes or receptors, where the compound can act as an inhibitor or activator. The presence of various functional groups allows it to form multiple interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 6-chloro-5-(2-hydroxyethyl)pyrimidin-4-yl2-fluoro-4-(methylsulfonyl)phenylcarbamate
- tert-butyl 6-chloro-5-(2-hydroxyethyl)pyrimidin-4-yl2-fluoro-4-(methylsulfonyl)phenylcarbamate
Uniqueness
The uniqueness of tert-butyl 6-chloro-5-(2-hydroxyethyl)pyrimidin-4-yl2-fluoro-4-(methylsulfonyl)phenylcarbamate lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Properties
Molecular Formula |
C18H21ClFN3O5S |
---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
tert-butyl N-[6-chloro-5-(2-hydroxyethyl)pyrimidin-4-yl]-N-(2-fluoro-4-methylsulfonylphenyl)carbamate |
InChI |
InChI=1S/C18H21ClFN3O5S/c1-18(2,3)28-17(25)23(16-12(7-8-24)15(19)21-10-22-16)14-6-5-11(9-13(14)20)29(4,26)27/h5-6,9-10,24H,7-8H2,1-4H3 |
InChI Key |
ULEFUYSTALRSKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)S(=O)(=O)C)F)C2=C(C(=NC=N2)Cl)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.